molecular formula C15H12N2O6S B1195914 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester

4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester

Cat. No. B1195914
M. Wt: 348.3 g/mol
InChI Key: SSDDVTVCIMSBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester is a benzoxazole.

Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis of various amino acid derivatives using compounds structurally similar to 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester. For instance, Riabchenko et al. (2020) investigated the creation of amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, highlighting the potential of such compounds in the synthesis of novel organic structures (Riabchenko et al., 2020).

Transformation into Sulfonic Acids and Esters

Dushamov et al. (2020) examined the transformation of benzothiazol-2(3H)-one into sulfonic acids and esters. This process is indicative of the chemical versatility of benzoxazole derivatives, which could extend to the compound (Dushamov et al., 2020).

Crystal Structure Analysis

The study of crystal structures is another application area. Ming & South (2004) focused on the crystal structure of a similar compound, offering insights into the molecular and structural properties of these organic compounds (Ming & South, 2004).

Metal Ion Extraction

The application in metal ion extraction is highlighted by Morohashi et al. (2014), who synthesized sulfonyl-bridged oligo(benzoic acid)s for extracting lanthanoid ions. The electron-withdrawing nature of the sulfonyl function in these compounds enhanced their extractability (Morohashi et al., 2014).

Catalysis in Organic Reactions

Compounds similar to 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester have been explored in catalysis. Aitken et al. (1997) demonstrated the use of thiazolines in catalytic oxidation, which could potentially be applicable to benzoxazole derivatives as well (Aitken et al., 1997).

Green Chemistry Applications

Jagrut et al. (2012) discussed the eco-friendly synthesis of compounds using toluenesulfonylamino benzoic acid ethyl ester, a related compound, underscoring the relevance of such structures in green chemistry (Jagrut et al., 2012).

properties

Product Name

4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester

Molecular Formula

C15H12N2O6S

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoate

InChI

InChI=1S/C15H12N2O6S/c1-22-14(18)9-2-4-10(5-3-9)17-24(20,21)11-6-7-12-13(8-11)23-15(19)16-12/h2-8,17H,1H3,(H,16,19)

InChI Key

SSDDVTVCIMSBTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.